molecular formula C17H22N2O2S2 B2929332 (E)-5-(((4-ethoxyphenyl)amino)methylene)-3-pentyl-2-thioxothiazolidin-4-one CAS No. 881570-80-5

(E)-5-(((4-ethoxyphenyl)amino)methylene)-3-pentyl-2-thioxothiazolidin-4-one

Cat. No.: B2929332
CAS No.: 881570-80-5
M. Wt: 350.5
InChI Key: DKRVBRNEELMWCS-NTCAYCPXSA-N
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Description

(E)-5-(((4-ethoxyphenyl)amino)methylene)-3-pentyl-2-thioxothiazolidin-4-one is a chemical compound based on the 5-ene-4-thiazolidinone scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery . This class of small molecules is extensively studied for its diverse pharmacological potential. The core 4-thiazolidinone structure is recognized as a privileged scaffold in chemical research, meaning it is capable of providing potent ligands for multiple biological targets . The specific modifications on this compound—including the 4-ethoxyphenylimino moiety and the pentyl chain at the N3 position—are typical of synthetic strategies used to optimize the biological activity and physicochemical properties of such hit- and lead-compounds . Compounds within this family have been investigated across a wide spectrum of biological activities, including serving as anti-inflammatory, antitumor, antimicrobial, and antidiabetic agents in research settings . Furthermore, derivatives featuring similar 5-ene (5-ylidene) architectures have been explored as inhibitors of key cellular signaling pathways, such as the ERK (Extracellular Signal-Regulated Kinase) pathway, which is a target in oncology research . The exocyclic double bond at the C5 position is a key structural feature that not only influences the compound's potential interaction with biological targets but also makes it a versatile building block for further chemical transformations and the synthesis of more complex heterocyclic systems . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes full responsibility for confirming the product's identity and purity and for all handling and disposal in compliance with their local regulations.

Properties

IUPAC Name

5-[(4-ethoxyphenyl)iminomethyl]-4-hydroxy-3-pentyl-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S2/c1-3-5-6-11-19-16(20)15(23-17(19)22)12-18-13-7-9-14(10-8-13)21-4-2/h7-10,12,20H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUOLRGMHBXZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H22N2OS\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{OS}

This structure features a thiazolidinone core, which is known for its diverse biological activities, including anti-inflammatory and antitumor properties. The presence of the 4-ethoxyphenyl group is significant as it may enhance the lipophilicity and bioactivity of the compound.

Antitumor Activity

Research indicates that thiazolidinone derivatives exhibit notable antitumor properties. A study conducted on various thiazolidinones demonstrated that compounds with similar structures to (E)-5-(((4-ethoxyphenyl)amino)methylene)-3-pentyl-2-thioxothiazolidin-4-one showed significant cytotoxic effects against human cancer cell lines. For instance, compounds were tested against colon carcinoma (LOVO) and leukemia cell lines (CEM), exhibiting IC50 values in the low micromolar range .

The mechanism of action for thiazolidinone derivatives typically involves the induction of apoptosis in cancer cells. This is often mediated through the activation of caspases and modulation of various signaling pathways such as the MAPK/ERK pathway. The specific interactions of This compound with these pathways remain to be fully elucidated but are crucial for understanding its therapeutic potential.

Anti-inflammatory Properties

In addition to antitumor activity, thiazolidinones have been reported to possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests a dual role in both cancer therapy and inflammatory conditions.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various thiazolidinone derivatives, including those structurally related to This compound . The results showed that compounds with ethoxy substitutions exhibited enhanced cytotoxicity compared to their counterparts without such modifications. The study highlighted the importance of structural diversity in optimizing biological activity .

Study 2: Inflammation Models

Another investigation utilized animal models to assess the anti-inflammatory effects of thiazolidinone derivatives. The results indicated a significant reduction in edema and inflammatory markers when treated with compounds similar to This compound . This supports the hypothesis that these compounds can serve as potential therapeutic agents for inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of This compound , a comparison with structurally similar compounds is essential:

Compound NameStructureUnique FeaturesBiological Activity
Thiazolidinone AStructure ANo ethoxy groupModerate cytotoxicity
Thiazolidinone BStructure BFluoro substitutionHigh anti-inflammatory activity
Thiazolidinone CStructure CMethyl substitutionLow cytotoxicity

This table illustrates how variations in substituents can influence biological activity, emphasizing the potential advantages of ethoxy substitution in enhancing both antitumor and anti-inflammatory effects.

Comparison with Similar Compounds

Core Structure Variations

The target compound’s 2-thioxothiazolidin-4-one core differs from analogs such as:

  • Thiazolidine-2,4-diones (TZDs) (e.g., (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione): The 2,4-dione moiety increases hydrogen-bonding capacity compared to the thioxo group, which may alter target interactions .

Table 1: Core Structure Comparison

Compound Class Core Structure Key Features
2-Thioxothiazolidin-4-one Thiazolidinone with 2-thioxo Enhanced electron-withdrawing effect
Thiazol-4(5H)-one Unsaturated thiazole ring Planar structure, reduced steric hindrance
Thiazolidine-2,4-dione (TZD) Two carbonyl groups Strong hydrogen-bonding potential

Substituent Effects

4-Ethoxyphenyl Group

The 4-ethoxyphenyl substituent is shared with TZD derivatives in melanoma studies, where it improves selectivity for cells with active ERK signaling . This group’s ethoxy moiety may enhance membrane permeability due to increased lipophilicity, a trait critical for anticancer activity.

Alkyl Chains

The 3-pentyl chain in the target compound contrasts with shorter alkyl or aromatic substituents in analogs (e.g., methyl or benzylidene groups in ). Longer alkyl chains like pentyl may improve bioavailability by modulating logP values, though excessive hydrophobicity could reduce solubility .

Table 2: Substituent Impact on Bioactivity

Compound Substituents Reported Activity
Target Compound 3-pentyl, 4-ethoxyphenylamino methylene Hypothesized anticancer/antimicrobial*
(Z)-5-(4-nitrobenzylidene)-TZD 4-nitrobenzylidene, ethylamine High ERK inhibition in melanoma cells
(Z)-2-(methylthio)thiazol-4(5H)-one Methylthio, substituted benzylidene Synthetic intermediate; activity unstudied

Configuration and Stereoelectronic Effects

The (E)-configuration of the target compound’s methylene group may induce distinct spatial arrangements compared to (Z)-isomers prevalent in literature (e.g., ’s (Z)-benzylidene derivatives). The E geometry could sterically hinder interactions with flat binding pockets, whereas Z isomers might favor π-π stacking with aromatic residues . The thioxo group’s electronegativity may also weaken hydrogen bonding compared to TZD’s dione groups but enhance resonance stabilization within the ring.

Q & A

Q. What is the standard synthetic route for (E)-5-(((4-ethoxyphenyl)amino)methylene)-3-pentyl-2-thioxothiazolidin-4-one?

The compound is synthesized via a base-catalyzed condensation reaction between 3-pentyl-2-thioxothiazolidin-4-one and 4-ethoxybenzaldehyde derivatives. Typical conditions involve refluxing in ethanol or methanol with NaOH or KOH as a base. Reaction progress is monitored by TLC, and the product is purified via recrystallization from a DMF-EtOH (1:1) mixture .

Q. How is the structural identity of this compound validated post-synthesis?

X-ray crystallography is the gold standard for confirming the (E)-configuration and molecular geometry. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze crystallographic data. Complementary techniques include 1^1H/13^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to verify functional groups and molecular weight .

Q. What are the primary biological activities associated with this thioxothiazolidinone derivative?

Preliminary screenings focus on antibacterial, antifungal, and anticancer properties. For example, antibacterial activity is tested via the well diffusion method against strains like S. aureus and E. coli, with zone-of-inhibition measurements . Anticancer potential is assessed through cell viability assays (e.g., MTT) on melanoma or carcinoma cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves varying catalysts (e.g., piperidine vs. triethylamine), solvents (polar aprotic vs. protic), and temperature. Design of Experiments (DoE) methodologies, such as response surface modeling, help identify critical parameters. Purity is enhanced via column chromatography with gradients of ethyl acetate/hexane or preparative HPLC .

Q. What structural modifications enhance selectivity in inhibiting BRAF-mutated melanoma cells?

Structure-Activity Relationship (SAR) studies focus on substituents at the 3-pentyl and 4-ethoxyphenyl positions. For instance:

  • Replacing the pentyl chain with branched alkyl groups improves lipid solubility and membrane permeability.
  • Introducing electron-withdrawing groups (e.g., -Cl, -NO2_2) on the phenyl ring enhances BRAF kinase inhibition. Docking studies using Autodock Vina or Schrödinger Suite validate interactions with the ATP-binding pocket of BRAF V600E mutants .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., nutrient media pH, cell passage number) or compound stability. Mitigation strategies include:

  • Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Validating results with orthogonal assays (e.g., MIC vs. time-kill curves for antibiotics).
  • Purity reassessment via HPLC-UV/ELSD to rule out degradation products .

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

In silico tools like SwissADME and ProTox-II estimate parameters:

  • Lipophilicity (LogP): Critical for blood-brain barrier penetration.
  • CYP450 inhibition: Assessed using docking against CYP3A4/2D6 isoforms.
  • hERG liability: Predicted via QSAR models to flag cardiotoxicity risks. Molecular dynamics (MD) simulations (e.g., GROMACS) further evaluate target binding stability .

Q. How are crystallographic disorders addressed in refining the compound’s structure?

Disorders in the pentyl chain or ethoxyphenyl group are resolved using SHELXL’s PART and SUMP instructions. High-resolution data (≤1.0 Å) and low-temperature (100 K) data collection reduce thermal motion artifacts. Twinning is corrected with TWIN/BASF commands .

Q. What analytical challenges arise in assessing enantiomeric purity, and how are they resolved?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) separates enantiomers. CD spectroscopy or X-ray crystallography with Flack parameter calculation confirms absolute configuration. For trace impurities (<1%), LC-MS/MS with MRM mode provides sensitivity .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

Stability is assessed in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C. Degradation products are identified via LC-QTOF-MS. For unstable compounds, prodrug strategies (e.g., esterification of the thioxo group) or nanoformulation (liposomes) enhance bioavailability .

Methodological Notes

  • Crystallographic Software: SHELXL (refinement), Olex2 (structure solution), ORTEP-3 (visualization) .
  • Biological Assays: Follow CLSI guidelines for reproducibility; include positive controls (e.g., cisplatin for anticancer assays) .
  • Computational Workflows: Combine molecular docking (AutoDock), MD simulations (NAMD), and free-energy calculations (MM-PBSA) for robust predictions .

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